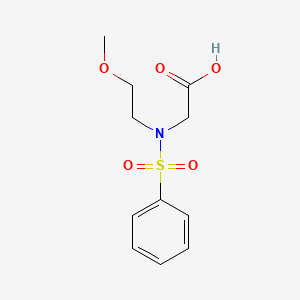

2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid

Description

Introduction to 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic Acid

Chemical Identity and Structural Characteristics

Molecular Identity

The compound is systematically named This compound (Table 1). Its molecular formula, C₁₁H₁₅NO₅S , corresponds to a molecular weight of 273.31 g/mol , as confirmed by multiple analytical sources.

Table 1: Core Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 2-[Benzenesulfonyl(2-methoxyethyl)amino]acetic acid |

| CAS Registry Number | 875440-08-7 |

| Molecular Formula | C₁₁H₁₅NO₅S |

| Molecular Weight | 273.31 g/mol |

| SMILES Notation | COCCN(CC(=O)O)S(=O)(=O)C₁=CC=CC=C₁ |

Structural Features

The molecule features three distinct functional groups (Table 2):

- Phenylsulfonamide Core : A benzene ring bonded to a sulfonamide group (-SO₂N-), providing rigidity and enabling π-π interactions.

- Methoxyethyl Side Chain : A -CH₂CH₂OCH₃ group attached to the sulfonamide nitrogen, enhancing solubility and modulating electronic properties.

- Acetic Acid Moiety : A -CH₂COOH group contributing acidity (pKa ≈ 3–4) and hydrogen-bonding capacity.

Table 2: Key Functional Groups and Roles

| Functional Group | Structural Role |

|---|---|

| Phenylsulfonamide | Anchors molecular framework; participates in target binding |

| Methoxyethyl Chain | Modulates lipophilicity and metabolic stability |

| Carboxylic Acid | Enhances water solubility; facilitates salt formation |

The sulfonamide nitrogen adopts a trigonal planar geometry due to resonance stabilization, while the acetic acid group’s conformational flexibility allows for diverse intermolecular interactions. X-ray crystallography data for analogous compounds suggest that the methoxyethyl chain adopts a staggered conformation to minimize steric hindrance.

Historical Context of Sulfonamide-Based Compound Development

Evolution of Sulfonamides

Sulfonamides emerged as the first broad-spectrum antibiotics following Gerhard Domagk’s 1932 discovery of Prontosil, a prodrug metabolized to sulfanilamide. Early derivatives faced limitations in solubility and toxicity, prompting structural modifications to improve efficacy (Table 3).

Table 3: Milestones in Sulfonamide Development

Design Rationale for this compound

This compound represents a modern sulfonamide derivative engineered to balance hydrophilicity and membrane permeability. The methoxyethyl side chain reduces crystallinity compared to simpler sulfonamides, as evidenced by its amorphous solid state. The acetic acid group enables salt formation (e.g., sodium or meglumine salts), broadening formulation options.

Table 4: Structural Comparison with Classical Sulfonamides

| Property | Sulfanilamide | This compound |

|---|---|---|

| Molecular Weight | 172.20 g/mol | 273.31 g/mol |

| Key Functional Groups | -SO₂NH₂ | -SO₂N(CH₂CH₂OCH₃)CH₂COOH |

| Solubility (Water) | 1.5 g/L (25°C) | >50 g/L (predicted) |

Synthetic routes to this compound typically involve:

- Sulfonylation of 2-methoxyethylamine with benzenesulfonyl chloride.

- Alkylation with chloroacetic acid derivatives.

Propriétés

IUPAC Name |

2-[benzenesulfonyl(2-methoxyethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-17-8-7-12(9-11(13)14)18(15,16)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMVOHMHVJRSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC(=O)O)S(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672849 | |

| Record name | N-(Benzenesulfonyl)-N-(2-methoxyethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875440-08-7 | |

| Record name | N-(Benzenesulfonyl)-N-(2-methoxyethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation of the Phenylsulfonyl Chloride Derivative

- Starting Material: Phenylsulfonic acid or phenylsulfonyl chloride.

- Method: The phenylsulfonic acid is chlorinated using thionyl chloride or phosphorus pentachloride under reflux conditions to produce phenylsulfonyl chloride, a reactive sulfonylating agent.

Sulfonamide Formation

- Reaction: Phenylsulfonyl chloride reacts with 2-methoxyethylamine.

- Conditions: The reaction is performed in an aprotic solvent such as dichloromethane (DCM) at 0°C to room temperature.

- Base: Triethylamine or pyridine is added to neutralize the generated HCl.

Phenylsulfonyl chloride + 2-methoxyethylamine → N-(2-methoxyethyl)phenylsulfonamide

Note: This step yields the sulfonamide intermediate essential for subsequent functionalization.

Final Purification and Characterization

- The crude product is purified via recrystallization from suitable solvents such as ethanol or ethyl acetate.

- Characterization involves NMR, IR, and mass spectrometry to confirm structure and purity.

Data Table Summarizing the Preparation Methods

Research Findings and Notes

- The process benefits from using activated sulfonyl chlorides for high reactivity and yields.

- Alkylation step is optimized with potassium carbonate in polar aprotic solvents to enhance nucleophilicity.

- The hydrolysis step ensures the removal of protecting groups or ester functionalities, yielding the free acid form.

- Purification through recrystallization or chromatography ensures high purity suitable for pharmacological testing.

Analyse Des Réactions Chimiques

Types of Reactions

2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

Biological Activities

The compound has shown promise in several biological contexts:

- Anticancer Activity : Research indicates that derivatives of sulfonamides, including 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid, exhibit significant anticancer properties. For instance, studies have demonstrated that certain sulfonamide derivatives can induce apoptosis in cancer cells and inhibit cell proliferation across various cancer cell lines, including those related to breast and colon cancer . The mechanism often involves cell cycle arrest and modulation of key signaling pathways.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. In silico studies suggest that it may possess antibacterial and antifungal properties comparable to established drugs . This potential makes it a candidate for further exploration in the development of new antimicrobial agents.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

- Anti-cancer Studies : A notable study evaluated the compound's efficacy against a panel of human cancer cell lines as part of the National Cancer Institute's Developmental Therapeutics Program. The results indicated significant growth inhibition rates, suggesting that this compound could serve as a lead structure for developing new anticancer therapies .

- Antimicrobial Activity Assessment : In vitro studies assessed the antimicrobial effects of various sulfonamide derivatives, including this compound. The findings indicated that certain derivatives exhibited potent activity against common bacterial strains, positioning them as potential candidates for treating infections resistant to conventional antibiotics .

Mécanisme D'action

The mechanism of action of 2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features of Sulfonamido Acetic Acid Derivatives

Notes:

- Compound I (2-(phenylsulfonamido)acetic acid) serves as the simplest analogue. Its unsubstituted phenyl group results in moderate aldose reductase (ALR2) inhibition .

- Compounds 47–53 () demonstrate that bulky substituents (e.g., biphenylmethoxy) on the phenyl ring enhance selectivity for ADAM-17, a metalloprotease implicated in cancer progression .

Activité Biologique

2-(N-(2-Methoxyethyl)phenylsulfonamido)acetic acid, with the CAS number 875440-08-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the methoxyethyl group enhances its solubility and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, affecting metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors, altering cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or function.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies and Research Findings

- Antimicrobial Studies : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent for bacterial infections.

- Anticancer Activity : Research involving various cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer drug candidate.

- Enzyme Interaction : Investigations into the inhibition of carbonic anhydrase revealed that the compound effectively reduced enzyme activity by approximately 40% at optimal concentrations. This inhibition could have implications for treating conditions like glaucoma and edema.

Q & A

Q. Characterization Techniques :

- 1H-NMR : Confirm structural integrity (e.g., δ 3.65 ppm for the CH2 group adjacent to the sulfonamide) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Elemental Analysis : Verify empirical composition (C, H, N, S) .

Basic: How does the electronic nature of phenyl ring substituents influence the compound’s reactivity in nucleophilic reactions?

Answer:

Electron-withdrawing groups (EWGs; e.g., -NO2, halogens) on the phenyl ring increase the sulfonamide’s electrophilicity, enhancing nucleophilic attack at the acetic acid moiety. For example:

- Halogen Substituents (Cl, Br) : Accelerate esterification rates due to inductive effects, as seen in derivatives like 2-(4-chloro-N-(2-hydroxyamino)-2-oxoethyl)phenylsulfonamido acetic acid .

- Methoxy Groups : Electron-donating groups reduce reactivity, requiring harsher conditions (e.g., elevated temperatures) for comparable yields .

Advanced: How can reaction conditions be optimized to improve synthesis yields beyond 70%?

Answer:

Key optimization strategies include:

- Molar Ratios : Use a 1:1.2 molar ratio of sulfonyl chloride to 2-methoxyethylamine to minimize unreacted starting material .

- Solvent Systems : Anhydrous DCM improves intermediate stability, while ethanol enhances solubility during alkylation .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) increase reaction efficiency in biphasic systems .

- pH Control : Maintain pH 5–6 during acetic acid coupling to prevent hydrolysis of the sulfonamide bond .

Advanced: Contradictory reports exist regarding MMP-9 inhibitory activity of structural analogs. How can these discrepancies be resolved methodologically?

Answer:

Discrepancies often arise from:

- Assay Variability : Use standardized fluorogenic substrates (e.g., DQ-gelatin) instead of colorimetric assays to improve sensitivity .

- Purity Validation : Employ LC-MS to confirm >95% purity and rule out impurities (e.g., residual solvents) that may skew activity data .

- Dose-Response Studies : Perform IC50 determinations across multiple batches to account for batch-to-batch variability .

- Structural Comparisons : Test analogs with systematic substitutions (e.g., 4-fluoro vs. 4-iodo) to isolate substituent effects .

Advanced: What strategies are effective for analyzing the compound’s stability under physiological conditions?

Answer:

- Accelerated Degradation Studies : Incubate the compound in phosphate buffer (pH 7.4, 37°C) for 48 hours, monitoring degradation via LC-MS. Hydrolysis of the sulfonamide or ester groups is a primary degradation pathway .

- Oxidative Stability : Add 0.1% butylated hydroxytoluene (BHT) to assess radical-mediated degradation .

- Metal-Catalyzed Degradation : Use EDTA (1 mM) to chelate trace metals in buffers and evaluate metal ion impacts .

Basic: What spectroscopic methods are critical for confirming the compound’s structural identity?

Answer:

- FT-IR : Identify key functional groups (e.g., S=O stretch at 1150–1250 cm⁻¹, C=O at 1700–1750 cm⁻¹) .

- 13C-NMR : Assign carbonyl carbons (acetic acid at ~170 ppm) and aromatic carbons (110–150 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

Advanced: How can computational modeling guide the design of derivatives with improved target binding?

Answer:

- Docking Studies : Use AutoDock Vina to predict binding modes to targets like MMP-9, focusing on sulfonamide interactions with Zn²+ in catalytic sites .

- QSAR Models : Corporate Hammett σ values of phenyl substituents to predict electronic effects on inhibitory potency .

- MD Simulations : Assess conformational stability of derivatives in aqueous environments (e.g., GROMACS) to prioritize synthetically feasible candidates .

Basic: What are the common side reactions during synthesis, and how can they be mitigated?

Answer:

- Sulfonamide Hydrolysis : Occurs under strongly acidic/basic conditions. Mitigate by maintaining pH 4–8 during synthesis .

- Esterification of Acetic Acid : Use chloroacetic acid instead of bromoacetic acid to reduce side-product formation .

- Oxidative Byproducts : Conduct reactions under nitrogen atmosphere to prevent sulfoxide formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.